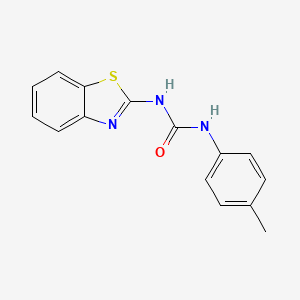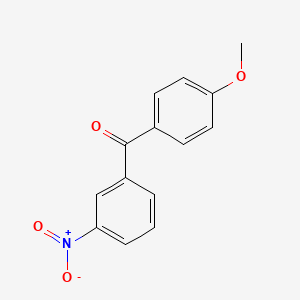
(4-methoxyphenyl)(3-nitrophenyl)methanone
概述
描述
(4-Methoxyphenyl)(3-nitrophenyl)methanone is an organic compound with the molecular formula C14H11NO4. It is a member of the benzophenone family, characterized by the presence of two phenyl groups attached to a central carbonyl group. The compound is known for its distinctive structural features, which include a methoxy group (-OCH3) on one phenyl ring and a nitro group (-NO2) on the other. These functional groups contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)(3-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-methoxybenzoyl chloride with 3-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Reaction Scheme: [ \text{4-Methoxybenzoyl chloride} + \text{3-Nitrobenzene} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
-
Reduction: The nitro group in (4-methoxyphenyl)(3-nitrophenyl)methanone can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH4) in the presence of a suitable solvent.
-
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group (-OH) or a carbonyl group (-C=O) under strong oxidizing conditions, such as using potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide (NaOCH3) can lead to the formation of different substituted products.
Common Reagents and Conditions
Reduction: H2/Pd-C, NaBH4
Oxidation: KMnO4, CrO3
Substitution: NaOCH3, other nucleophiles
Major Products Formed
Reduction: (4-Methoxyphenyl)(3-aminophenyl)methanone
Oxidation: (4-Hydroxyphenyl)(3-nitrophenyl)methanone
Substitution: Various substituted benzophenones depending on the nucleophile used
科学研究应用
(4-Methoxyphenyl)(3-nitrophenyl)methanone has a wide range of applications in scientific research:
-
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
-
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
-
Medicine: Derivatives of this compound are explored for their potential use in drug development. The compound’s structural features allow for modifications that can enhance its pharmacological properties.
-
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (4-methoxyphenyl)(3-nitrophenyl)methanone depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s binding to proteins and enzymes.
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)(4-nitrophenyl)methanone: Similar structure but with the nitro group on the para position of the phenyl ring.
(4-Methoxyphenyl)(2-nitrophenyl)methanone: Similar structure but with the nitro group on the ortho position of the phenyl ring.
(4-Methoxyphenyl)(3-chlorophenyl)methanone: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(4-Methoxyphenyl)(3-nitrophenyl)methanone is unique due to the specific positioning of the methoxy and nitro groups, which influence its chemical reactivity and biological activity. The meta position of the nitro group relative to the carbonyl group affects the compound’s electronic distribution and steric interactions, making it distinct from its ortho and para counterparts.
属性
IUPAC Name |
(4-methoxyphenyl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-7-5-10(6-8-13)14(16)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFAYZAQZJOLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355238 | |
| Record name | (4-methoxyphenyl)(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54118-78-4 | |
| Record name | (4-methoxyphenyl)(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
METHANONE](/img/structure/B5749543.png)
![4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5749545.png)
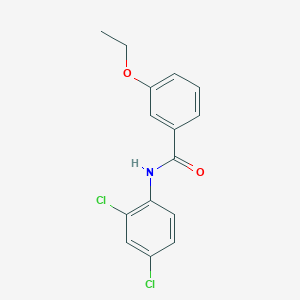
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B5749563.png)
![N-[4-(Trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B5749568.png)
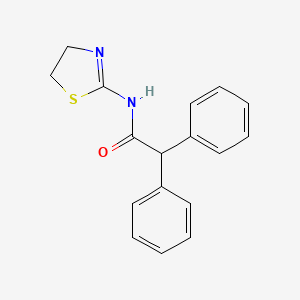
![N'-[(E)-(2-bromophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B5749589.png)
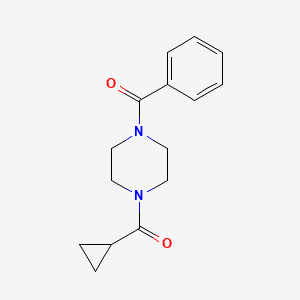
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5749601.png)
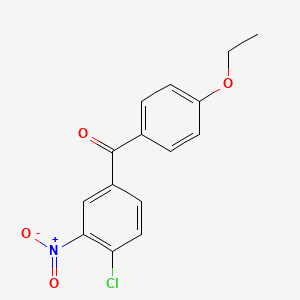

![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)
![2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B5749624.png)
